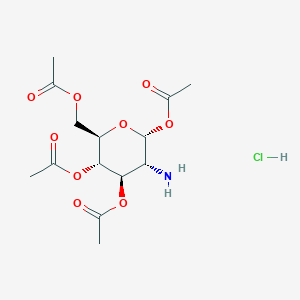

Chlorhydrate de 1,3,4,6-tétra-O-acétyl-2-amino-2-désoxy-α-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions of the glucopyranose ring, and an amino group at the 2 position, which is further converted to its hydrochloride salt form. It is widely used in various scientific research fields due to its unique chemical properties and biological activities .

Applications De Recherche Scientifique

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is used in studies related to cell signaling and glycosylation processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride typically involves the acetylation of glucosamine. The process begins with the protection of the amino group, followed by the selective acetylation of the hydroxyl groups. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale acetylation reactions using acetic anhydride and a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include deacetylated glucosamine derivatives, oxidized products like glucosone, and various substituted glucosamine compounds .

Mécanisme D'action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride involves its interaction with various molecular targets and pathways. The acetyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can undergo deacetylation to release active glucosamine, which participates in various biochemical processes such as protein glycosylation and cell signaling .

Comparaison Avec Des Composés Similaires

- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

- 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose

Comparison: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is unique due to its specific acetylation pattern and the presence of an amino group at the 2 position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the azido derivative is more reactive in click chemistry applications, while the beta-anomers have different stereochemical properties affecting their biological interactions .

Activité Biologique

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose hydrochloride (commonly referred to as Tetra-Ac-GlcN-HCl) is a chemically modified derivative of glucosamine. This compound has garnered attention in various fields of biological research due to its potential applications in glycosylation reactions and as a metabolic inhibitor of glycoconjugates. This article aims to provide a comprehensive overview of the biological activities associated with Tetra-Ac-GlcN-HCl, supported by relevant case studies and research findings.

- Molecular Formula : C₁₄H₂₁ClN₁O₉

- Molecular Weight : 383.78 g/mol

- CAS Number : 10034-20-5

- Melting Point : 174-181 °C (decomposes)

Tetra-Ac-GlcN-HCl exhibits its biological activity primarily through its role as a glycosyl donor in oligosaccharide synthesis. The acetyl groups enhance its stability and solubility, making it an effective substrate in enzymatic reactions. It has been noted for its ability to inhibit cellular processes involving glycoconjugates, which are crucial for various biological functions including cell signaling and adhesion.

1. Glycosylation Reactions

Tetra-Ac-GlcN-HCl has been extensively studied as a glycosyl donor in the synthesis of oligosaccharides. A study demonstrated its effectiveness in coupling reactions catalyzed by ferric chloride, yielding beta-linked disaccharides with good to excellent yields when reacted with various glycosyl acceptors . This property is particularly useful in the synthesis of complex carbohydrates used in drug development and vaccine formulation.

2. Inhibition of Glycoconjugate Metabolism

Research indicates that Tetra-Ac-GlcN-HCl acts as a metabolic inhibitor of cellular-membrane glycoconjugates . This inhibition can disrupt cell signaling pathways, potentially leading to apoptosis in certain cancer cells. The compound's structural similarity to natural substrates allows it to interfere with normal metabolic processes.

3. Antitumor Activity

Preliminary studies have suggested that Tetra-Ac-GlcN-HCl may possess antitumor properties. In vitro assays demonstrated that the compound could induce cytotoxic effects on various cancer cell lines by modulating glycosylation patterns on cell surface proteins, which are known to affect tumor progression and metastasis .

Case Studies

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-XHNNQSHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.